molecular formula C17H14N4O3S B10880379 3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10880379
M. Wt: 354.4 g/mol
InChI Key: PLLMDEFIJUAXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a nitrobenzamide moiety. This unique structure imparts significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps might include recrystallization or chromatographic techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).

Major Products Formed:

Scientific Research Applications

3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The nitro group plays a crucial role in the compound’s reactivity and binding affinity to the target enzymes .

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share the same core structure but may have different substituents, affecting their biological activity.

    Benzamides: Compounds with similar benzamide moieties but different heterocyclic cores.

Uniqueness: 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is unique due to the combination of the benzothieno[2,3-d]pyrimidine core and the nitrobenzamide moiety, which imparts distinct pharmacological properties. This combination is not commonly found in other compounds, making it a valuable candidate for drug discovery and development .

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H14N4O3S/c22-16(10-4-3-5-11(8-10)21(23)24)20-15-14-12-6-1-2-7-13(12)25-17(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20,22)

InChI Key

PLLMDEFIJUAXOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.